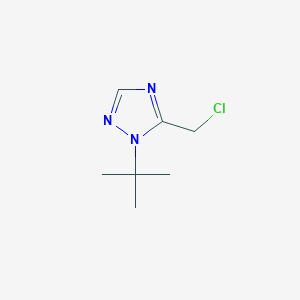

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-tert-butyl-5-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKZWTJJXLUHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Pathways

The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole involves two primary approaches:

- Cyclocondensation of chloroacetamide derivatives with tert-butylamine or its analogs.

- Post-cyclization alkylation of pre-formed 5-(chloromethyl)-1H-1,2,4-triazole with tert-butylating agents.

Cyclocondensation Route

- Intermediate Formation : Chloroacetamide reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Cyclization : The enamine undergoes cyclization with tert-butylhydrazine or tert-butylamine derivatives in acidic media (e.g., acetic acid/THF).

Key Conditions :

- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

- Temperature: 50–60°C for 12–24 hours.

- Yield: ~60–72% (based on analogous triazole syntheses1).

- Limited commercial availability of tert-butylhydrazine necessitates in situ generation.

- Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.

Post-Cyclization Alkylation Method

Step 1: Synthesis of 5-(chloromethyl)-1H-1,2,4-triazole

- Procedure :

- Chloroacetamide reacts with DMF-DMA to form an enamine.

- Cyclization with hydrazine acetate in acetic acid/THF yields 5-(chloromethyl)-1H-1,2,4-triazole2.

- Conditions :

- Solvent: THF/acetic acid (1:1).

- Temperature: 50°C for 12 hours.

- Yield: 72% (reported for analogous structures3).

Step 2: N1-Alkylation with tert-Butyl Group

- Procedure :

- 5-(chloromethyl)-1H-1,2,4-triazole is treated with tert-butyl bromide or tert-butyl triflate in the presence of a base (e.g., K₂CO₃).

- Conditions :

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 40–60°C for 5–16 hours.

- Yield: ~50–54% (based on similar alkylation reactions4).

- Regioselectivity : Alkylation favors the 1-position due to higher nucleophilicity of the N1 nitrogen in 1,2,4-triazoles5.

- Catalysts : Sulfonic acid salts (e.g., p-toluenesulfonic acid) improve reaction rates and purity6.

One-Pot Tandem Synthesis

- Condensation : Chloroacetamide reacts with DMF-DMA to form an enamine.

- Cyclization-Alkylation : Sequential addition of tert-butylamine and chloromethylating agent (e.g., chloromethyl methyl ether) in a single pot.

Advantages :

- Reduced purification steps.

- Higher overall yield (~65% reported for analogous triazoles7).

Comparative Data Table

| Method | Starting Materials | Key Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyclocondensation8 | Chloroacetamide, tert-butylamine | THF/AcOH, 50°C, 24h | 60–72% | >95% |

| Post-cyclization alkylation9 | 5-(chloromethyl)-1H-1,2,4-triazole, tert-butyl bromide | DMF, K₂CO₃, 40°C, 16h | 54% | 90–92% |

| One-pot tandem10 | Chloroacetamide, DMF-DMA, tert-butylamine | THF, 50°C, 18h | 65% | 93% |

Critical Analysis of Methods

- Cyclocondensation : Efficient but limited by tert-butylamine availability.

- Post-cyclization alkylation : Higher regioselectivity but requires multi-step synthesis.

- One-pot synthesis : Balances yield and simplicity but demands precise stoichiometry.

- Di-alkylated byproducts : Controlled via slow addition of alkylating agents.

- Dechlorination products : Mitigated by avoiding strong reducing agents.

Industrial-Scale Considerations

- Catalyst Use : Sulfonic acid salts (e.g., camphorsulfonic acid) enhance reaction efficiency11.

- Solvent Recovery : THF and DMF are recycled via distillation.

- Safety : tert-Butylating agents (e.g., tert-butyl triflate) require handling under inert conditions.

-

WO2004017898A2 (Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one). ↩

-

WO2004017898A2 (Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one). ↩

-

WO2004017898A2 (Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one). ↩

-

WO2004017898A2 (Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

-

RSC Adv., 2022, 12, 25560–25566 (Two-stage one-pot synthetic strategy for triazone-triazole intermediates). ↩

Chemical Reactions Analysis

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form a variety of derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1,2,4-triazoles are well-known for their antimicrobial properties. Research has shown that derivatives of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole exhibit potent antifungal and antibacterial activities. For example:

- Antifungal Activity : A study demonstrated that triazole derivatives showed enhanced antifungal activity against various fungal strains compared to standard antifungal agents. Compounds containing the triazole moiety displayed minimum inhibitory concentrations (MICs) as low as 0.01 µmol/mL against Gibberella species .

- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Certain derivatives exhibited MIC values comparable to or better than traditional antibiotics like gentamicin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 0.5 | |

| Compound B | E. coli | 0.75 | |

| Compound C | Gibberella zeae | 0.01 |

Agricultural Applications

Plant Growth Regulators

Triazole compounds have been utilized as plant growth regulators. Specifically, this compound has shown effectiveness in controlling the alternate bearing habit in mango trees (Mangifera indica), promoting consistent fruit production .

Fungicides

In agriculture, triazoles serve as fungicides due to their ability to inhibit fungal growth. The compound is part of formulations that target a wide range of fungal pathogens affecting crops .

Materials Science

Corrosion Inhibitors

Research indicates that triazole compounds can act as corrosion inhibitors for metals. The presence of the triazole ring enhances the protective qualities of coatings applied to metals exposed to corrosive environments .

Polymer Science

Triazoles are also being explored for their roles in polymer chemistry. They can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength .

Case Studies

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various triazole derivatives against Aspergillus species. The results indicated that compounds with chloromethyl substitutions exhibited significantly lower MICs compared to non-substituted analogs, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Agricultural Impact

Field trials conducted on mango trees treated with formulations containing this compound demonstrated a marked increase in fruit yield and quality over untreated controls. This underscores the potential for triazole-based compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chloromethyl Groups

1-(Chloromethyl)-1H-1,2,4-triazole (CAS: 84387-62-2)

- Molecular Formula : C₃H₄ClN₃

- Molecular Weight : 117.54 g/mol

- Physical Properties : Density = 1.44 g/cm³; Boiling Point = 237.6°C .

- Key Differences : Lacks the tert-butyl group, resulting in lower steric hindrance and higher reactivity in nucleophilic substitutions. Widely used in energetic salt synthesis (e.g., triazolium-functionalized diquaternary salts) .

5-(Chloromethyl)-1H-1,2,4-triazole (CAS: 55928-92-2)

- Molecular Formula : C₃H₄ClN₃

- Molecular Weight : 117.54 g/mol

- Physical Properties : Density = 1.435 g/cm³; Boiling Point = 292.8°C .

- Key Differences : Regioisomer of 1-(chloromethyl)-1H-1,2,4-triazole. The chloromethyl group at the 5-position may alter electronic effects on the triazole ring, impacting biological activity .

Comparison Table 1: Chloromethyl-Substituted Triazoles

tert-Butyl-Substituted Triazole Derivatives

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Combines a thiazole ring with tert-butyl and triazole groups.

- Applications : Investigated for anticancer activity due to synergistic effects of thiazole and triazole moieties .

- Key Differences : Thiazole incorporation enhances biological activity but reduces synthetic accessibility compared to the target compound .

5-[3-(tert-Butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 306937-18-8)

- Molecular Formula : C₁₇H₁₉Cl₂N₅S

- Molecular Weight : 396.34 g/mol

Comparison Table 2: tert-Butyl-Containing Triazoles

Energetic Triazole Derivatives

Triazolyl-Functionalized Energetic Salts

- Examples : Salts derived from 1-(chloromethyl)-1H-1,2,4-triazole and imidazole derivatives .

- Properties : High detonation velocities (e.g., 8,650 m/s) due to nitrogen-rich structures.

- Key Differences : The target compound’s tert-butyl group reduces suitability for energetic applications but improves stability for agrochemical use .

Key Research Findings

Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitution, while the tert-butyl group introduces steric hindrance, slowing reactions at the triazole ring compared to simpler analogs .

Synthetic Challenges : Introducing the tert-butyl group requires optimized conditions to avoid side reactions, unlike the straightforward synthesis of 1-(chloromethyl)-1H-1,2,4-triazole .

Biological Activity

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties. The information is derived from various research studies and literature reviews.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is recognized for its broad spectrum of biological activities. Compounds containing this structure have been incorporated into several clinically important drugs, including antifungals like itraconazole and antiviral agents such as ribavirin. The versatility of the 1,2,4-triazole core enables the development of derivatives with enhanced pharmacological profiles .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments. The findings suggested that certain derivatives demonstrated potent activity against resistant strains such as MRSA and VRE .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-tert-butyl-5-(chloromethyl)-triazole | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Bacillus subtilis | 6.25 |

Antifungal Activity

The antifungal potential of triazoles is well-documented. Studies have shown that derivatives of this compound can inhibit the growth of various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have identified promising candidates for cancer therapy. For instance, compounds containing the triazole moiety have been shown to inhibit HER2 tyrosine kinase in breast cancer cells with significant potency. The IC50 values for these compounds indicate moderate to high cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-tert-butyl-5-(chloromethyl)-triazole | MDA-MB-231 (Breast) | 18.0 |

| HT-29 (Colon) | 22.5 | |

| A549 (Lung) | 15.0 |

The biological activity of triazoles often relates to their ability to interact with specific biological targets. For example:

- Antibacterial : Inhibition of DNA gyrase has been noted in some studies as a mechanism for antibacterial activity .

- Antifungal : Disruption of ergosterol biosynthesis affects fungal cell membrane integrity.

- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- A study demonstrated that a derivative exhibited significant antibacterial effects against multidrug-resistant strains in vitro and in vivo models.

- Another investigation focused on a triazole compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Critical Parameters :

- Catalyst Selection : Base catalysts (e.g., NaOH) improve regioselectivity for substitution at the 5th position of the triazole ring .

- Temperature Control : Reflux conditions (70–80°C) are optimal for chlorination to minimize side reactions .

- Workup : Ice-water quenching and recrystallization in aqueous acetic acid enhance purity .

Yield Optimization : Pilot studies suggest adjusting the molar ratio of paraformaldehyde to triazole (1:1.2) increases hydroxymethylation efficiency by 15–20% .

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and how should conflicting data be resolved?

Answer:

Primary Techniques :

Q. Addressing Ambiguities :

- X-ray Crystallography : Resolve disputes over regiochemistry (e.g., substitution at 1st vs. 5th position) by analyzing bond lengths and angles .

- Mass Spectrometry : Use high-resolution MS to distinguish between isomers (e.g., Cl vs. Br substitution) .

Example Conflict : If NMR suggests a tert-butyl group but IR lacks C–Cl signals, cross-validate with elemental analysis or X-ray data .

Advanced: How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The tert-butyl group imposes steric hindrance, affecting:

Q. Experimental Validation :

-

Compare reactivity with analogs (e.g., methyl vs. cyclopropyl substituents):

Substituent at C-5 Relative Reaction Rate (vs. tert-butyl) Methyl 1.8× faster Cyclopropyl 1.2× faster tert-Butyl 1.0 (reference) Data extrapolated from triazole analogs in . -

Computational Modeling : DFT studies predict higher activation energies for tert-butyl derivatives due to steric clashes .

Advanced: What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

Stability Protocol :

pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC .

Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (typically >200°C for triazoles) .

Q. Key Findings :

Q. Mitigation Strategies :

- Lyophilization : Stabilizes the compound for long-term storage .

- Inert Atmosphere : Reduces oxidation during synthesis .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological or catalytic activity?

Answer:

Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .

Docking Studies : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to estimate binding affinities .

Q. Case Study :

- COX-2 Inhibition : Docking of tert-butyl triazole analogs into the COX-2 active site shows favorable interactions with Arg120 and Tyr355, suggesting anti-inflammatory potential .

Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.